tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate: is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring and the iodinated bicyclo[1.1.1]pentane moiety makes it a valuable intermediate for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through a [2+2] cycloaddition reaction.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution mechanism.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated site, leading to the formation of iodinated oxides.
Reduction: Reduction reactions can remove the iodine atom, replacing it with a hydrogen atom or another substituent.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Iodinated oxides or hydroxylated derivatives.
Reduction: Deiodinated products or hydrogenated derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block for drug development. The azetidine ring is a common motif in many pharmaceuticals, and the iodinated bicyclo[1.1.1]pentane moiety can enhance the biological activity of the resulting compounds.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers with unique mechanical properties or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the azetidine ring and the iodinated bicyclo[1.1.1]pentane moiety. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl 3-((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Uniqueness
Compared to similar compounds, tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity. The iodinated bicyclo[1.1.1]pentane moiety provides a distinct steric and electronic environment, making it a valuable scaffold for further chemical modifications and applications.
Properties
CAS No. |
2758002-24-1 |
---|---|
Molecular Formula |
C14H22INO2 |
Molecular Weight |
363.2 |
Purity |
95 |
Origin of Product |
United States |
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